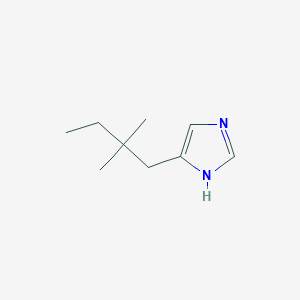
4-(4-amino-3-nitrophenoxy)-N-methylpicolinamide
Descripción general
Descripción
4-(4-amino-3-nitrophenoxy)-N-methylpicolinamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a nitro group, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-amino-3-nitrophenoxy)-N-methylpicolinamide typically involves multiple steps, starting with the preparation of the nitrophenyl intermediate. This intermediate is then subjected to a series of reactions, including nitration, reduction, and coupling reactions, to form the final compound. Common reagents used in these reactions include nitric acid, sulfuric acid, and various reducing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The specific conditions and reagents used can vary depending on the scale and desired yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-amino-3-nitrophenoxy)-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Reduction: The amino group can be oxidized to form nitroso or nitro derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, metal hydrides, and various acids and bases. The conditions can range from mild to harsh, depending on the desired transformation and the stability of the compound .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further modified for specific applications .
Aplicaciones Científicas De Investigación
4-(4-amino-3-nitrophenoxy)-N-methylpicolinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of 4-(4-amino-3-nitrophenoxy)-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other nitrophenyl and pyridine derivatives, such as:
- 4-Amino-3-nitrophenylboronic acid
- 4-Amino-3-nitrophenylboronic acid pinacol ester
- Various substituted pyridine derivatives .
Uniqueness
What sets 4-(4-amino-3-nitrophenoxy)-N-methylpicolinamide apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. This versatility makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C13H12N4O4 |
|---|---|
Peso molecular |
288.26 g/mol |
Nombre IUPAC |
4-(4-amino-3-nitrophenoxy)-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C13H12N4O4/c1-15-13(18)11-6-9(4-5-16-11)21-8-2-3-10(14)12(7-8)17(19)20/h2-7H,14H2,1H3,(H,15,18) |
Clave InChI |
FVZWFXJPCRLGFY-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)N)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Methyl-2-[4-(trifluoromethyl)anilino]butan-1-ol](/img/structure/B8296410.png)






